molecular formula C11H13N5O3 B7460822 3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide

3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide

Cat. No. B7460822
M. Wt: 263.25 g/mol
InChI Key: MLCBYHSAPNUIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a tetrazole derivative that has shown promising results in various biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to act by binding to specific targets in the body, such as enzymes or receptors, and altering their activity.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments is its high selectivity for specific targets. This allows researchers to study the effects of specific enzymes or receptors in the body. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for this compound. Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological systems. This could have important applications in the field of bioimaging. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-methyl-2H-tetrazole-5-carboxylic acid in the presence of a base. The resulting compound is then purified using column chromatography.

Scientific Research Applications

3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been used in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

3,4-dimethoxy-N-(2-methyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-16-14-11(13-15-16)12-10(17)7-4-5-8(18-2)9(6-7)19-3/h4-6H,1-3H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCBYHSAPNUIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide

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